5-Chloro-1H-indole-2-carbonitrile
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Overview
Description
5-Chloro-1H-indole-2-carbonitrile: is an organic compound belonging to the indole family, characterized by the presence of a chlorine atom at the 5th position and a nitrile group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
5-Chloro-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivativesOne study suggests that a similar compound could target pygb to exert its protective effect against cellular h/r injury in mouse astrocytes .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indole-2-carbonitrile typically involves the reaction of 5-chloroindole with cyanogen bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydrogen atom at the 2nd position with a nitrile group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of 5-chloro-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-chloro-1H-indole-2-amine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Chloro-1H-indole-2-carbonitrile is used as a building block in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the interactions of indole compounds with biological targets such as enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. It serves as a lead compound for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are employed in the formulation of specialty chemicals and functional materials .
Comparison with Similar Compounds
- 5-Chloroindole-2-carboxylic acid
- 5-Bromo-1H-indole-2-carbonitrile
- 5-Fluoro-1H-indole-2-carbonitrile
Comparison: 5-Chloro-1H-indole-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
5-chloro-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXIGJLWKPLXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374452-17-1 |
Source
|
Record name | 5-chloro-1H-indole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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